molecular formula C19H23N3O B2852450 Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane CAS No. 1024769-98-9

Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane

Cat. No.: B2852450
CAS No.: 1024769-98-9
M. Wt: 309.413
InChI Key: FNGLMYAOLFNVLY-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Azamethoxy(7-methyl-3-(4-(isopropyl)phenyl)(6,7,8-trihydrocinnolin-5-ylidene))methane is utilized in a wide range of scientific research applications. It is used in chemistry for its unique properties and in biology and medicine for its potential therapeutic effects. The compound’s versatility makes it valuable in various industrial applications as well .

Properties

IUPAC Name

(Z)-N-methoxy-7-methyl-3-(4-propan-2-ylphenyl)-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-12(2)14-5-7-15(8-6-14)17-11-16-18(21-20-17)9-13(3)10-19(16)22-23-4/h5-8,11-13H,9-10H2,1-4H3/b22-19-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGLMYAOLFNVLY-QOCHGBHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=NN=C(C=C2/C(=N\OC)/C1)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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